molecular formula C16H25BrClNO B1489355 4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220020-92-7

4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1489355
CAS No.: 1220020-92-7
M. Wt: 362.7 g/mol
InChI Key: UIZIYMLZTROFOO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The base structure consists of a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, systematically numbered to identify substitution positions. The compound features substitution at the 4-position of the piperidine ring with a methyl group that serves as a linker to the phenoxy moiety.

The phenoxy portion of the molecule contains two distinct substituents positioned according to standard aromatic ring numbering. The bromo substituent occupies the 2-position relative to the oxygen atom, while the sec-butyl group is located at the 4-position of the benzene ring. The sec-butyl group itself represents a branched four-carbon alkyl chain with the systematic name butan-2-yl, indicating the point of attachment at the second carbon atom.

Related compounds in the chemical literature demonstrate consistent nomenclature patterns for this structural class. For instance, 4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride carries the Chemical Abstracts Service number 1220018-72-3 and molecular formula C15H23BrClNO. Similarly, 3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride bears the identifier 1220029-49-1 with molecular formula C17H27BrClNO.

The hydrochloride salt formation represents a common approach for improving the solubility and stability of basic nitrogen-containing compounds. This salt formation involves protonation of the piperidine nitrogen atom by hydrochloric acid, resulting in a positively charged nitrogen center balanced by the chloride anion. The systematic identification of such compounds requires careful attention to both the organic cation structure and the inorganic counterion.

Molecular Structure Elucidation via X-ray Crystallography

X-ray crystallographic analysis provides the most definitive method for determining three-dimensional molecular geometry and intermolecular interactions in the solid state. While direct crystallographic data for this compound is not currently available, extensive crystallographic studies of related brominated phenoxy-piperidine compounds offer valuable structural insights.

Crystallographic investigations of similar piperidine derivatives consistently reveal chair conformations for the six-membered heterocyclic ring. The piperidine ring adopts this preferred conformation to minimize torsional strain and maximize stability through optimal bond angles and distances. Studies on related compounds show that the carbon-nitrogen bond lengths typically range from 1.46 to 1.48 Angstroms, while carbon-carbon bonds within the ring measure approximately 1.52 to 1.54 Angstroms.

The phenoxy substituent orientation relative to the piperidine ring represents a critical structural feature that influences both molecular geometry and potential biological activity. Crystallographic data from analogous compounds indicates that the phenyl ring can adopt various orientations depending on the substitution pattern and crystal packing forces. The presence of the bromo substituent at the 2-position of the phenoxy group introduces significant steric bulk that constrains the available conformational space.

Structural Parameter Typical Range Source Compounds
Piperidine C-N bond length 1.46-1.48 Å Related piperidines
Piperidine C-C bond length 1.52-1.54 Å Related piperidines
Phenyl ring planarity deviation <1° Phenyl-piperidines
Out-of-plane hydrogen angles <3° Phenyl-piperidines

Crystal packing studies of brominated phenoxy compounds reveal the importance of halogen bonding interactions in determining solid-state structure. The bromo substituent can participate in directional intermolecular interactions with electron-rich regions of neighboring molecules, influencing crystal morphology and physical properties. These halogen bonding interactions typically occur at distances ranging from 3.0 to 3.5 Angstroms, shorter than the sum of van der Waals radii.

Conformational Analysis of Piperidine-Phenoxy Substituent Interactions

The conformational behavior of piperidine derivatives with aromatic substituents involves complex interactions between the saturated heterocyclic ring and the attached aromatic system. Computational studies on phenyl-piperidine compounds reveal that substituent position significantly influences conformational preferences through both steric and electronic effects.

For 4-substituted piperidines, the substituent can adopt either axial or equatorial orientations relative to the chair conformation of the six-membered ring. Research on 2-methyl-1-phenylpiperidine demonstrates that axial conformers can be modestly favored over equatorial ones, with free energy differences of approximately 1.0 kilocalorie per mole favoring the axial orientation. This preference arises from pseudoallylic strain effects and partial double-bond character in the carbon-nitrogen bond.

The presence of a phenoxy substituent introduces additional conformational complexity through potential conjugation between the aromatic ring and the piperidine nitrogen lone pair. Studies using density functional theory calculations reveal that the nitrogen atom can exhibit varying degrees of sp2 character depending on the relative orientation of the aromatic substituent. When the phenyl ring is positioned to maximize orbital overlap, the nitrogen lone pair shows increased p-character and enhanced delocalization.

Computational analysis of phenyl group rotation in piperidine derivatives indicates significant energy barriers for certain orientations. For axial phenyl substituents, rotation barriers approach 5 kilocalories per mole when passing through orthogonal orientations, while equatorial substituents exhibit lower barriers of approximately 2 kilocalories per mole. These energy differences have important implications for dynamic behavior and molecular recognition properties.

The sec-butyl substituent on the phenoxy ring introduces additional steric considerations that influence overall conformational preferences. The branched alkyl group can adopt multiple rotational conformers, each contributing differently to the overall molecular shape and potential intermolecular interactions. Temperature-dependent studies suggest that conformer populations shift significantly with thermal energy, affecting both physical properties and biological activity profiles.

Comparative Structural Studies with Brominated Piperidine Derivatives

Systematic comparison of brominated phenoxy-piperidine derivatives reveals important structure-activity relationships and provides context for understanding the properties of this compound. The literature contains extensive data on compounds with varying substitution patterns, linker lengths, and positional isomers that inform broader structural trends.

Position-dependent effects of bromo substitution show consistent patterns across different phenoxy-piperidine scaffolds. Compounds with 2-bromo substitution, such as 4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride, exhibit distinct structural characteristics compared to 4-bromo analogs like 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride. The ortho-positioning of the halogen creates additional steric hindrance that influences both molecular geometry and crystal packing arrangements.

Linker length variations provide insight into conformational flexibility and molecular dynamics. Compounds with direct attachment to the piperidine ring, such as 4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine, show more restricted conformational freedom compared to ethyl-linked analogs like 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine. The additional methylene units in the linker chain provide rotational degrees of freedom that can accommodate different spatial arrangements of the phenoxy and piperidine components.

Compound Type Molecular Weight Linker Type Conformational Flexibility
Direct attachment 348.70 g/mol None Restricted
Methyl linker 362.73 g/mol -CH2- Moderate
Ethyl linker 376.76 g/mol -CH2CH2- High

Alkyl substituent effects on the phenoxy ring demonstrate clear trends in molecular size and lipophilicity. The progression from tert-butyl to sec-butyl substituents shows systematic changes in molecular volume and surface area that correlate with differences in physical properties and potential biological activities. These structural modifications provide a rational basis for optimizing compound properties through systematic structural variation.

Positional isomerism studies comparing 2-, 3-, and 4-substituted piperidine derivatives reveal position-dependent differences in conformational preferences and molecular shape. The 4-position substitution, as found in the target compound, typically provides optimal spatial separation between the aromatic substituent and the piperidine nitrogen, minimizing unfavorable steric interactions while maintaining favorable electronic properties.

Properties

IUPAC Name

4-[(2-bromo-4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-3-12(2)14-4-5-16(15(17)10-14)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZIYMLZTROFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₆H₂₅BrClNO
  • CAS Number : 1220020-92-7
  • Molecular Weight : 364.62 g/mol

Research indicates that compounds containing piperidine moieties exhibit a variety of biological activities, including interactions with neurotransmitter receptors and enzymes. Specifically, piperidine derivatives can modulate:

  • Muscarinic Receptors : Some studies suggest that related piperidine compounds act as agonists at muscarinic M(1) receptors, influencing cognitive functions and potential therapeutic applications in neurodegenerative diseases .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer and central nervous system disorders .

Biological Activity Spectrum

The biological activity spectrum of this compound has been evaluated using computational methods. The PASS (Prediction of Activity Spectra for Substances) tool predicts various pharmacological activities, indicating potential applications in:

  • Anticancer Therapies : The compound may exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity : Potential effectiveness against bacterial infections has been noted.
  • CNS Disorders : Its interaction with neurotransmitter systems suggests possible use in treating neurological disorders.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that related piperidine derivatives showed significant inhibition of cell proliferation in various cancer cell lines, indicating their potential as anticancer agents .
    • Another investigation highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage .
  • In Vivo Studies :
    • Animal models have shown that administration of piperidine derivatives can lead to improved outcomes in models of Alzheimer’s disease, possibly through modulation of histone deacetylase (HDAC) activity .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress in neuronal cells
AntimicrobialInhibits bacterial growth
CNS ModulationAgonist activity on muscarinic receptors

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing new therapeutic agents targeting specific biological pathways. Its structure allows researchers to design derivatives that may exhibit enhanced efficacy against various diseases.

Neuropharmacology

Preliminary studies suggest that 4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride interacts with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction is crucial for exploring its potential in treating mood disorders and neurodegenerative diseases.

Pharmacological Studies

Research has indicated that this compound may influence neurotransmitter systems, leading to potential applications in:

  • Antidepressant Development : Investigations into its action on serotonin transporters show promise for treating mood disorders.
  • Anxiety Disorders : Its effects on dopaminergic pathways suggest potential benefits in managing anxiety and related conditions.

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems:

  • Dopaminergic Pathways : Modulation of dopamine receptor activity indicates potential psychotropic effects.
  • Serotonergic Activity : Evidence suggests interactions with serotonin receptors, which are critical in mood regulation.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Inhibition of Neurotransmitter Reuptake : A study highlighted its ability to inhibit the reuptake of serotonin, suggesting potential antidepressant properties.
  • Effects on Dopamine Levels : Research indicates that it may enhance dopamine levels in specific brain regions, providing insights into its role in treating conditions like schizophrenia and bipolar disorder.
  • Gastrointestinal Effects : Similar compounds have shown the ability to modulate gastrointestinal motility, indicating potential therapeutic roles for this compound in treating gastrointestinal disorders.

Comparison with Similar Compounds

Structural Analogs with Varied Linker Chains

2-(2-(2-Bromo-4-(sec-butyl)phenoxy)ethyl)piperidine Hydrochloride
  • Molecular Formula: C₁₇H₂₇BrClNO
  • Average Mass : 376.763 g/mol
  • Key Difference: The linker between the phenoxy group and piperidine is an ethyl chain (-CH₂CH₂-) instead of a methyl group (-CH₂-).
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine Hydrochloride
  • Molecular Formula: C₁₇H₂₇BrClNO
  • Average Mass : 376.763 g/mol
  • Key Difference : The sec-butyl group is replaced with a tert-butyl group, introducing greater steric hindrance.
  • Impact : The tert-butyl group’s bulkiness could reduce binding affinity in sterically sensitive targets but enhance metabolic stability due to hindered enzymatic access .

Analogs with Halogen Substitution Variations

4-(2-Bromo-4-fluorophenoxy)piperidine Hydrochloride
  • Molecular Formula: C₁₁H₁₄BrClFNO
  • Average Mass : 274.13 g/mol
  • Key Difference: The sec-butyl group is absent, and a fluorine atom replaces the bromine at the 4-position of the phenoxy ring.
  • Impact : Fluorine’s electronegativity may enhance electronic interactions with target proteins, while the smaller molecular size could reduce steric effects. However, the absence of sec-butyl diminishes hydrophobic interactions .
4-{2-[4-(sec-Butyl)-2-chlorophenoxy]-ethyl}piperidine Hydrochloride
  • Molecular Formula: C₁₇H₂₇Cl₂NO (estimated)
  • Key Difference: Bromine is replaced with chlorine at the 2-position of the phenoxy ring.

Analogs with Modified Aromatic Substituents

4-((2-(sec-Butyl)phenoxy)methyl)piperidine Hydrochloride
  • Molecular Formula: C₁₆H₂₆ClNO
  • Average Mass : 283.84 g/mol
  • Key Difference: The bromine atom is absent, leaving only the sec-butyl and phenoxy groups.
  • Impact : The lack of bromine reduces molecular weight and polarizability, likely decreasing halogen-bonding interactions critical for target engagement .
4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride
  • Molecular Formula: C₁₂H₁₅ClF₃NO
  • Key Difference: A trifluoromethyl (-CF₃) group replaces the bromo-sec-butyl-phenoxy moiety.
  • Impact : The -CF₃ group’s strong electron-withdrawing nature enhances metabolic stability and may improve bioavailability, though at the cost of altered target specificity .

Pharmacologically Active Analogs

Paroxetine Hydrochloride
  • Molecular Formula: C₁₉H₂₀FNO₃·HCl
  • Average Mass : 365.83 g/mol
  • Key Difference: Features a benzodioxol ring instead of bromo-sec-butyl phenoxy, with a fluorophenyl group on the piperidine.
  • Impact : As a selective serotonin reuptake inhibitor (SSRI), paroxetine’s benzodioxol and fluorophenyl groups are critical for its mechanism of action. The target compound’s bromo-sec-butyl group may confer distinct selectivity or off-target effects .

Preparation Methods

Continuous Bromination Process of p-Cresol Derivatives

A patented continuous bromination method (CN101279896B) provides a highly efficient and selective route to 2-bromo-4-methylphenol, a close analog of 2-bromo-4-(sec-butyl)phenol, which can be adapted for the sec-butyl substituted phenol. This method involves:

  • Accurate metering and mixing of bromine and p-cresol derivatives diluted in an inert solvent (e.g., ethylene dichloride or chloroform).
  • Continuous addition of reactants in a tubular or multitube reactor to maintain controlled temperature (-35 to 30 °C) and residence time.
  • Prevention of excess bromine contact with the product to reduce side reactions such as dibromination (formation of 2,6-dibromo derivatives).
  • Post-reaction separation and purification by distillation to isolate high-purity monobrominated phenol.

Reaction Conditions and Yields

Parameter Typical Range Preferred Range
Bromine concentration 5–100% (w/w) 20–50%
p-Cresol concentration 5–100% (w/w) 20–50%
Bromine to p-Cresol molar ratio 0.8–1.1 0.98–1.03
Reaction temperature (inlet) -35 to 30 °C -20 to 10 °C
Reaction temperature (outlet) -25 to 50 °C -15 to 30 °C
Solvent Ethylene dichloride, chloroform, toluene Ethylene dichloride, chloroform

Representative Experimental Data

Embodiment Scale (mol) Solvent (g) Bromine (g) Temp (°C) Product Composition (%) Yield (%) Purity after Rectification (%)
1 1.00 Ethylene dichloride 156.8 10–20 p-Cresol 2.15, 2-bromo-4-methylphenol 97.8, 2,6-dibromo 0.05 93.2 99.8
2 10.0 Ethylene dichloride 1608 0–15 p-Cresol 0.02, 2-bromo-4-methylphenol 99.31, 2,6-dibromo 0.67 96.7 99.8
3 10.0 Chloroform 1600 -20 to -15 Data incomplete but similar high purity and yield reported ~95+ ~99.8

The continuous bromination approach yields high-purity monobrominated phenols with minimal dibrominated by-products, significantly improving selectivity and reducing reaction times compared to batch processes.

Formation of Phenoxy Methyl Intermediate

Following the preparation of 2-bromo-4-(sec-butyl)phenol, the next step involves the formation of the phenoxy methyl moiety. This typically proceeds via:

  • Reaction of the bromophenol with a suitable chloromethylating agent or formaldehyde derivative to introduce the -CH2- group.
  • Conditions are optimized to avoid over-alkylation or side reactions on the phenol ring.

No direct detailed protocols were found in the current literature for this specific step, but standard organic synthesis principles apply, often involving base-catalyzed nucleophilic substitution.

Coupling with Piperidine and Hydrochloride Salt Formation

The final step involves the nucleophilic substitution of the phenoxy methyl intermediate with piperidine to form the 4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine compound. This is followed by:

  • Conversion to the hydrochloride salt by treatment with hydrochloric acid to improve compound stability and facilitate handling.

This step is standard in amine chemistry and is well-established in medicinal chemistry compound preparations.

Summary Table of Preparation Steps

Step Key Reagents/Conditions Outcome/Notes
1. Bromination of sec-butylphenol Bromine, p-cresol derivative, ethylene dichloride solvent, continuous reactor, 0–20 °C High selectivity monobromination, >95% yield
2. Chloromethylation Chloromethylating agent, base catalyst Formation of phenoxy methyl intermediate
3. Piperidine substitution Piperidine, nucleophilic substitution conditions Formation of target piperidine compound
4. Hydrochloride salt formation HCl treatment Stable hydrochloride salt of final compound

Research Findings and Analysis

  • The continuous bromination method significantly enhances selectivity and yield by precise control of reactant addition and temperature, minimizing dibrominated by-products.
  • Solvent choice is critical to maintain reaction control and facilitate downstream purification.
  • The bromine to phenol molar ratio close to unity (0.98–1.03) is optimal to avoid excess bromine that promotes side reactions.
  • The reaction temperature is maintained low to moderate to control the exothermic bromination and improve selectivity.
  • The final piperidine coupling and salt formation steps are straightforward but require careful control to ensure purity and yield.

Q & A

Q. What are the recommended synthetic routes for 4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution reaction. For example:

Alkylation: React 2-bromo-4-(sec-butyl)phenol with a piperidine derivative (e.g., 4-(chloromethyl)piperidine) under basic conditions (e.g., NaOH in dichloromethane).

Salt Formation: Treat the free base with HCl gas or concentrated HCl in anhydrous ethanol to form the hydrochloride salt.
Key factors affecting yield include:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature: Optimal yields (~70-75%) are achieved at 25–40°C.
  • Stoichiometry: A 1.1:1 molar ratio of phenol to piperidine derivative minimizes side reactions.
    Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural Confirmation:
    • 1H/13C NMR: Piperidine protons (δ 1.4–2.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and sec-butyl methyl groups (δ 0.8–1.2 ppm).
    • IR Spectroscopy: C-Br stretch (~600 cm⁻¹), piperidine N-H bend (~1600 cm⁻¹).
  • Purity Assessment:
    • HPLC: Reverse-phase C18 column, 90:10 acetonitrile/water, retention time ~8.2 min (purity >98%).
    • Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 372.1 (M+H⁺) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood to prevent inhalation of dust/aerosols.
  • Spill Management: Neutralize with sodium bicarbonate, then adsorb with inert material (vermiculite).
  • Storage: Airtight container, desiccated at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield using Design of Experiments (DoE) methodologies?

Methodological Answer:

  • Variables Tested: Reaction time (2–24h), temperature (20–60°C), and base equivalents (1–2 eq).
  • Statistical Modeling: Central Composite Design (CCD) identifies interactions. For example, a study on similar piperidine derivatives found optimal yield at 40°C, 12h, and 1.5 eq K₂CO₃, improving yield by 20% .
  • Response Surface Methodology (RSM): Predicts maximum yield (82%) at 45°C and 1.8 eq base.

Q. How should discrepancies in the compound’s reported biological activity be addressed?

Methodological Answer:

  • Orthogonal Assays: Compare enzyme inhibition (IC₅₀) with cell viability assays (e.g., MTT) to rule off-target effects.
  • Structural Analog Studies: Replace the sec-butyl group with tert-butyl or cyclohexyl to assess steric/electronic contributions.
  • Computational Docking: Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs), correlating binding energy with experimental IC₅₀ values .

Q. What strategies mitigate solubility challenges in pharmacological studies?

Methodological Answer:

  • Co-Solvents: Use DMSO:PBS (10:90) to maintain solubility without cytotoxicity.
  • Nanoparticle Formulation: Antisolvent precipitation with PLGA polymer increases bioavailability (particle size <200 nm, PDI <0.2).
  • Salt Modification: Mesylate or tosylate salts improve aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for hydrochloride) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride

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